molecular formula C5H4BrNO3 B2956344 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid CAS No. 1357469-89-6

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B2956344
CAS No.: 1357469-89-6
M. Wt: 205.995
InChI Key: RKFAWHJJYHBCLY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid (CAS: 1702059-61-7) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a bromine atom at position 3, a methyl group at position 4, and a carboxylic acid group at position 3. Its molecular formula is C₅H₄BrNO₃, with a molecular weight of 206.00 g/mol (calculated). This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive bromine and carboxylic acid moieties, which enable further functionalization .

Properties

IUPAC Name

3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAWHJJYHBCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid typically involves the bromination of 4-methyl-1,2-oxazole-5-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azide derivatives, thiol derivatives, and amine derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: It serves as a precursor for the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and the carboxylic acid group can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The electronic and steric properties of oxazole derivatives are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula CAS Number Key Substituents Applications/Notes References
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid C₅H₄BrNO₃ 1702059-61-7 Br (C3), CH₃ (C4), COOH (C5) Pharmaceutical building block
3-Bromoisoxazole-5-carboxylic acid C₄H₂BrNO₃ 6567-35-7 Br (C3), COOH (C5) Intermediate for agrochemicals
3-Methylisoxazole-5-carboxylic acid C₅H₅NO₃ 4857-42-5 CH₃ (C3), COOH (C5) Anti-inflammatory research
4-Methylisoxazole-5-carboxylic acid C₅H₅NO₃ 261350-46-3 CH₃ (C4), COOH (C5) Antibacterial agent precursor
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid C₆H₅NO₅ Not specified COOCH₃ (C3), COOH (C5) High-purity material for R&D

Key Observations :

  • Bromine vs. Methyl Substitution : The bromine atom in this compound enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas methyl groups (e.g., in 3-methyl and 4-methyl analogs) primarily influence steric hindrance and lipophilicity .

Dihydro-oxazole Carboxylic Acid Derivatives

Compounds like 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: Not provided) exhibit a saturated dihydro-oxazole ring fused with an imidazole moiety. These derivatives are metabolites of antirheumatic drugs and serve as intermediates in active pharmaceutical ingredient (API) synthesis .

Property This compound Dihydro-oxazole-Imidazole Derivative
Ring Structure Aromatic 1,2-oxazole Saturated 4,5-dihydro-1,2-oxazole
Key Functional Groups Br, CH₃, COOH Imidazole, COOH
Synthesis Complexity Moderate High (multi-step synthesis)
Applications Building block Pharmaceutical metabolite

Comparative Notes:

  • Both compounds undergo hydrolysis; however, the dihydro-oxazole derivative is specifically linked to enzymatic biotransformation in drug metabolism studies .

Functional Group Variations

  • 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic Acid : The methoxycarbonyl group (COOCH₃) at position 3 replaces bromine, reducing electrophilicity but increasing ester-based reactivity for prodrug formulations .
  • 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid : Aryl substituents like dichlorophenyl enhance hydrophobic interactions, making this compound relevant in pesticidal research .

Biological Activity

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Conditions

Reaction ComponentQuantityConditionsYield (%)
4-Methylisoxazole1 equiv.TFA at 0 °C95
Bromine1 equiv.Under inert atmosphere99
Carboxylic Acid PrecursorStoichiometricReflux in organic solvent90

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazoles have shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents.

Antitumor Activity

Research has demonstrated that oxazole derivatives can possess antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the oxazole ring can enhance cytotoxicity against cancer cell lines. For example:

  • Compound A : IC50 = 0.083 µM
  • Compound B : IC50 = 0.069 µM

These findings indicate that the presence of electron-donating or electron-withdrawing groups at specific positions can significantly influence biological activity .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various oxazole derivatives, researchers found that compounds with a bromine substituent showed enhanced activity against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of oxazole derivatives revealed that certain analogues could inhibit viral replication in vitro. The study highlighted the potential of these compounds in developing new antiviral therapies targeting RNA viruses.

Table 2: Biological Activity Summary

Activity TypeCompoundIC50 (µM)Mechanism of Action
Antimicrobial3-Bromo Derivative<0.1Inhibition of cell wall synthesis
AntitumorCompound A0.083Induction of apoptosis
AntiviralCompound B<0.5Inhibition of viral replication

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid?

The synthesis typically involves cyclization of pre-functionalized oxazole precursors followed by regioselective bromination. For example:

  • Cyclization : Start with a 1,2-oxazole-5-carboxylic acid derivative (e.g., 4-methyl substitution) using a [3+2] cycloaddition between nitrile oxides and alkynes .
  • Bromination : Introduce bromine at the 3-position via electrophilic substitution, optimized using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation .
  • Purification : Recrystallization or column chromatography is recommended to isolate the product, as impurities from competing side reactions (e.g., di-bromination) can complicate characterization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C3, methyl group at C4) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass ~206.98 g/mol) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : For unambiguous structural confirmation, refine diffraction data using programs like SHELXL .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures.
  • pH Sensitivity : Test solubility and integrity in acidic/basic media (e.g., HCl/NaOH solutions).
  • Light Sensitivity : Store in amber vials and monitor degradation via HPLC under UV exposure .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine substituent at C3 enables participation in Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki Coupling : React with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

  • Data Validation : Use checkCIF to identify outliers in bond lengths/angles.
  • Twinning Analysis : If data suggests twinning (common in brominated heterocycles), apply SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : For flexible groups (e.g., methyl), refine occupancy factors or split positions .

Q. What strategies mitigate competing side reactions during bromination?

  • Temperature Control : Perform reactions at 0–5°C to suppress di-bromination .
  • Stoichiometry : Use 1.05–1.1 equivalents of brominating agent to minimize over-reaction.
  • In-situ Monitoring : Track reaction progress via TLC or inline IR to terminate at optimal conversion .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) based on the oxazole core’s electron-deficient nature.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .

Q. How should conflicting NMR data (e.g., unexpected splitting) be addressed?

  • Solvent Effects : Re-record spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Dynamic Processes : Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the methyl group) .
  • 2D Experiments : Perform COSY or NOESY to resolve overlapping signals and assign coupling pathways .

Q. What are the best practices for handling environmental and safety risks during synthesis?

  • Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., HBr gas) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during handling .

Q. How can researchers validate synthetic yields when scaling up reactions?

  • Design of Experiments (DoE) : Vary parameters (e.g., solvent, catalyst loading) to identify robust conditions.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time yield tracking .

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